molecular formula C14H15N B3143744 Cyclopropyl(naphthalen-1-yl)methanamine CAS No. 535926-32-0

Cyclopropyl(naphthalen-1-yl)methanamine

Cat. No. B3143744
CAS RN: 535926-32-0
M. Wt: 197.27 g/mol
InChI Key: JBORQMMLVDXKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(naphthalen-1-yl)methanamine, with the IUPAC name cyclopropyl(1-naphthyl)methanamine , is a chemical compound with the molecular formula C14H15N . It is a pale-yellow to yellow-brown liquid with a molecular weight of 197.28 g/mol . This compound features a cyclopropyl ring fused to a naphthalene moiety.


Physical And Chemical Properties Analysis

  • Purity : Available in 95% purity .

Scientific Research Applications

Medicinal Chemistry Applications

Naphthalene derivatives, such as heterocyclic naphthalimides, showcase a broad spectrum of medicinal applications. These compounds, with their π-deficient large conjugated planar structures, readily interact with various biological entities through noncovalent bonds. This interaction spectrum covers DNAs, enzymes, and receptors, displaying extensive potential in medicinal applications. Naphthalimide derivatives, in particular, are undergoing clinical trials as anticancer agents and are under active development for treating various diseases. Beyond therapeutic applications, these derivatives serve as artificial ion receptors, fluorescent probes, and cell imaging agents, offering a wide range of applications in detecting ions and biomolecules, understanding biological processes, and assessing pharmacological properties (Huo-Hui Gong et al., 2016).

Environmental Science Applications

In environmental sciences, understanding the sources and exposures of naphthalene is crucial due to its classification as a possible human carcinogen and its ubiquitous presence. Research focuses on evaluating naphthalene's environmental emissions from combustion and off-gassing from consumer products, identifying industrial activities, open burning, and cigarette smoke as primary sources. This research aids in characterizing indoor and outdoor pollution levels and informs strategies for exposure reduction and environmental protection (C. Jia & S. Batterman, 2010).

Biodegradation and Environmental Remediation

Further, microbial degradation of polycyclic aromatic hydrocarbons (PAHs), such as naphthalene, is a significant area of environmental research. Microorganisms, both nonligninolytic and ligninolytic fungi, play a critical role in the ecological recovery of PAH-contaminated sites. This research not only advances our understanding of microbial PAH catabolism but also aids in developing new methods to enhance bioremediation efforts in contaminated environments (R. Peng et al., 2008).

Safety and Hazards

  • Safety Information : The Material Safety Data Sheet (MSDS) for Cyclopropyl(naphthalen-1-yl)methanamine is accessible here . It provides essential safety guidelines, handling precautions, and emergency procedures.

properties

IUPAC Name

cyclopropyl(naphthalen-1-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c15-14(11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14H,8-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBORQMMLVDXKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(naphthalen-1-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl(naphthalen-1-yl)methanamine
Reactant of Route 2
Reactant of Route 2
Cyclopropyl(naphthalen-1-yl)methanamine
Reactant of Route 3
Reactant of Route 3
Cyclopropyl(naphthalen-1-yl)methanamine
Reactant of Route 4
Reactant of Route 4
Cyclopropyl(naphthalen-1-yl)methanamine
Reactant of Route 5
Cyclopropyl(naphthalen-1-yl)methanamine
Reactant of Route 6
Reactant of Route 6
Cyclopropyl(naphthalen-1-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.